
4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole
Vue d'ensemble
Description
“4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole” is a chemical compound with the molecular formula C12H7ClN2S2 . It has a molecular weight of 278.77. This product is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole” consists of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 sulfur atoms . The average mass of the molecule is 278.780 Da and the monoisotopic mass is 277.973907 Da .
Applications De Recherche Scientifique
Synthesis and Reactivity
4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole and its derivatives have been utilized in various synthesis and reactivity studies. They undergo ring opening to produce thioketene intermediates that react with O- or N-nucleophiles, forming esters or amides. This reaction is useful in synthesizing heterocyclic analogues like N-substituted indole-2-thiols and 2-alkoxy-substituted benzo[b]thiophenes (Androsov & Neckers, 2007).
Anticancer Activity
Thiazole and thiophene derivatives have shown promising anticancer properties. Synthesized thiophene-based compounds were tested for in vitro cytotoxicity and showed good inhibitory activity against several cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
These compounds have also been used in corrosion inhibition studies. Newly synthesized thiazole-based pyridine derivatives were evaluated for their corrosion inhibition performance on mild steel in acidic conditions. The results showed that these compounds act as both anodic and cathodic inhibitors, effectively protecting the steel surface (Chaitra, Mohana & Tandon, 2016).
Molecular Docking and Cytotoxicity Evaluation
Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have been studied for their antimicrobial, analgesic, anticonvulsant, and anticancer activities. Molecular docking studies were performed to understand the binding modes of these compounds, revealing promising anticancer activity against specific cancer cell lines (Abouzied et al., 2022).
Synthesis of Hybrid Molecules for Anticancer Activity
Novel pyridine-thiazole hybrid molecules have been synthesized and subjected to screening for their cytotoxic action towards different tumor cell lines. Some derivatives showed high antiproliferative activity and were studied further to understand the mechanisms of their cytotoxic action (Ivasechko et al., 2022).
Propriétés
IUPAC Name |
4-(3-chlorothiophen-2-yl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S2/c13-9-3-5-16-11(9)10-7-17-12(15-10)8-2-1-4-14-6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHWNFXLKWHVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2590676.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2590677.png)
![2-({4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2590679.png)
![2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590681.png)
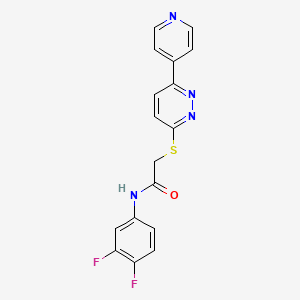
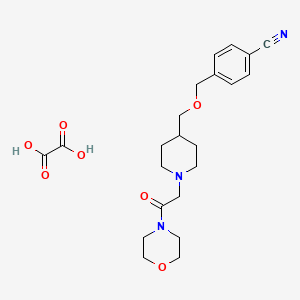
![7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2590687.png)



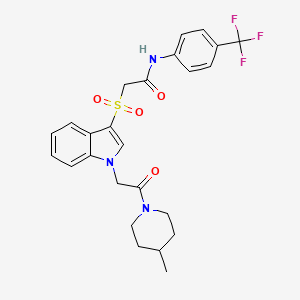
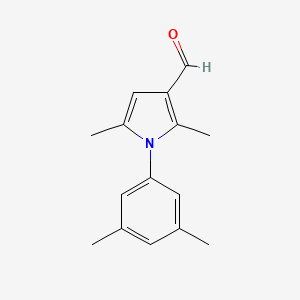
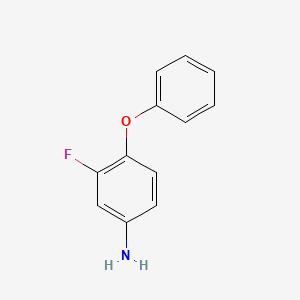
![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)